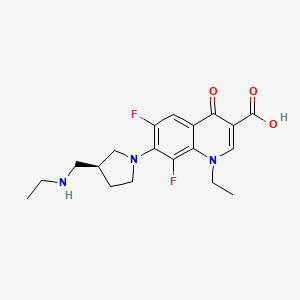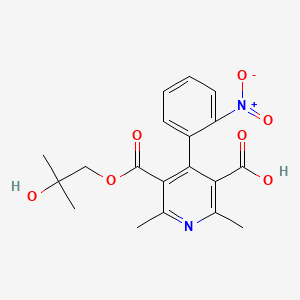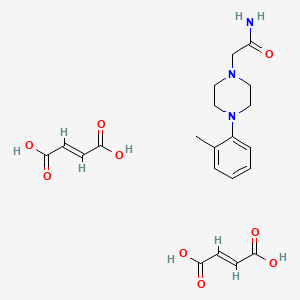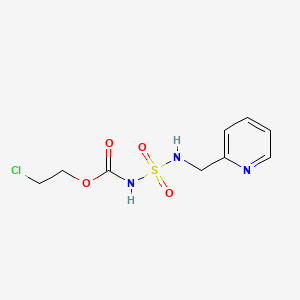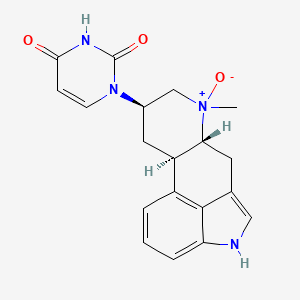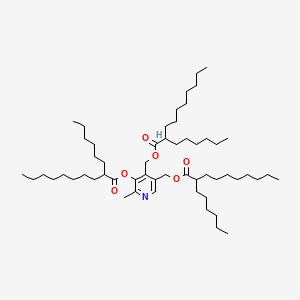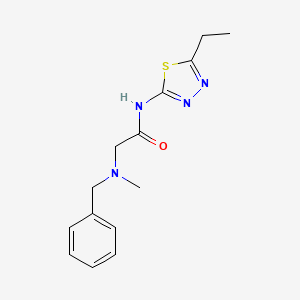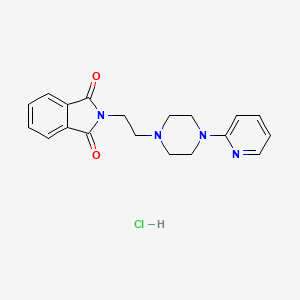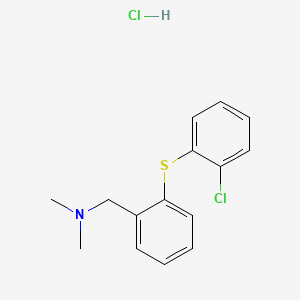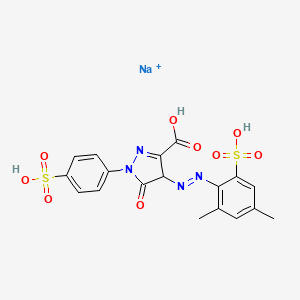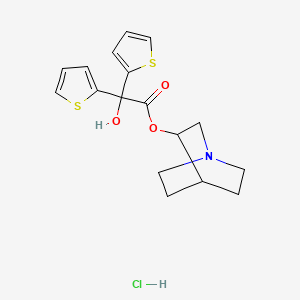
3,4-Methylenedioxy-N-methylphentermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxy-N-methylphentermine is a lesser-known psychedelic drug. This compound is structurally related to other well-known psychedelics such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
Métodos De Preparación
The synthesis of 3,4-Methylenedioxy-N-methylphentermine involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining purity and yield .
Análisis De Reacciones Químicas
3,4-Methylenedioxy-N-methylphentermine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This reaction can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,4-Methylenedioxy-N-methylphentermine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for serotonin, norepinephrine, and dopamine, similar to other psychedelics . This interaction leads to altered mood, perception, and cognition . The molecular targets include serotonin receptors and transporters, which play a key role in its psychoactive effects .
Comparación Con Compuestos Similares
3,4-Methylenedioxy-N-methylphentermine is similar to other compounds such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxyamphetamine (MDA): Known for its psychedelic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine: Another compound with similar psychoactive properties.
What sets this compound apart is its unique structure and the specific effects it produces, which are slightly different from those of MDMA and MDA .
Propiedades
Número CAS |
81262-69-3 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3 |
Clave InChI |
CRFWCCGPRXKZSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC2=C(C=C1)OCO2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


